molecular formula C7H6ClNO4 B8407051 4-chloro-5-[(methyloxy)carbonyl]-1H-pyrrole-3-carboxylic acid

4-chloro-5-[(methyloxy)carbonyl]-1H-pyrrole-3-carboxylic acid

Cat. No. B8407051
M. Wt: 203.58 g/mol
InChI Key: QORKFPKYZXOBQY-UHFFFAOYSA-N
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Patent
US08304419B2

Procedure details

To a solution of 4-chloro-5-[(methyloxy)carbonyl]-1H-pyrrole-3-carboxylic acid (0.075 g, 0.368 mmol) in DMF (1 mL) was added DIPEA (0.097 mL, 0.553 mmol) and HATU (0.168 g, 0.442 mmol). Ammonia was bubbled through the reaction mixture for 5 min. and the reaction stirred at RT for 1 h. The crude material was purified by HPLC. The desired fractions were collected and lypholized to afford methyl 4-(aminocarbonyl)-3-chloro-1H-pyrrole-2-carboxylate (0.044 g, 59% yield) as a white solid. 1H NMR (400 MHz, DMSO-d6): δ ppm 12.40-12.56 (m, 1H) 7.54 (d, 1H) 7.29 (br. s., 1H) 7.13 (br. s., 1H) 3.80 (s, 3H). MS: m/z 203.0 (M+1).
Quantity
0.075 g
Type
reactant
Reaction Step One
Name
Quantity
0.097 mL
Type
reactant
Reaction Step One
Name
Quantity
0.168 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([C:11]([OH:13])=O)=[CH:4][NH:5][C:6]=1[C:7]([O:9][CH3:10])=[O:8].CC[N:16](C(C)C)C(C)C.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F>CN(C=O)C>[NH2:16][C:11]([C:3]1[C:2]([Cl:1])=[C:6]([C:7]([O:9][CH3:10])=[O:8])[NH:5][CH:4]=1)=[O:13] |f:2.3|

Inputs

Step One
Name
Quantity
0.075 g
Type
reactant
Smiles
ClC=1C(=CNC1C(=O)OC)C(=O)O
Name
Quantity
0.097 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
0.168 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Ammonia was bubbled through the reaction mixture for 5 min.
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The crude material was purified by HPLC
CUSTOM
Type
CUSTOM
Details
The desired fractions were collected

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC(=O)C=1C(=C(NC1)C(=O)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.044 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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